molecular formula C13H21BN2O2 B2982787 1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2227297-73-4

1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B2982787
M. Wt: 248.13
InChI Key: OJTMHQQLNFCWDW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as CB-Pyrazole, is a heterocyclic compound with a unique structure and properties. It is a type of small molecule that has been studied extensively due to its potential applications in a variety of scientific fields. CB-Pyrazole is a cyclic compound composed of five carbon atoms and one nitrogen atom, with the nitrogen atom being the center of the ring. It is a colorless solid at room temperature, and is soluble in both water and organic solvents.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" have been extensively studied. For example, the structural confirmation of such compounds through techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, alongside single-crystal X-ray diffraction, offers a deep understanding of their molecular structure. These methodologies are fundamental in confirming the successful synthesis of the compound and understanding its physical and chemical properties (Liao, Liu, Wang, & Zhou, 2022). Additionally, density functional theory (DFT) studies provide insights into the electronic structure and potential reactivity of the compound, further establishing its utility in organic synthesis and materials science.

properties

IUPAC Name

1-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-9-15-16(11)10-6-5-7-10/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTMHQQLNFCWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2227297-73-4
Record name 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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